An In-depth Technical Guide to 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide
An In-depth Technical Guide to 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a halogenated acetamide derivative of interest in pharmaceutical and chemical research. This document collates available data on its identity, physical characteristics, and general synthetic approaches. While specific experimental data for this compound remains limited in publicly accessible literature, this guide also presents generalized experimental protocols and discusses the known biological activities and mechanisms of the broader class of N-aryl-2-chloroacetamides to provide a contextual framework for future research and development.
Chemical Identity and Physical Properties
2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is a chemical intermediate, primarily utilized in the synthesis of more complex molecules in the pharmaceutical industry.[1][2][3] Its core structure consists of a 2-chloroacetamide group attached to a 4-fluoro-2-methylaniline moiety.
Table 1: Chemical and Physical Properties of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide | N/A |
| CAS Registry Number | 366-44-9 | [4][5] |
| Molecular Formula | C₉H₉ClFNO | [4] |
| Molecular Weight | 201.63 g/mol | [4] |
| Appearance | Off-white to light yellow or white powder | [1][2] |
| Purity | ≥98% to 99% | [1][2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Experimental Protocols
General Synthesis of N-Aryl-2-chloroacetamides
The synthesis of N-aryl-2-chloroacetamides is typically achieved through the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[6][7]
Reaction Scheme:
Figure 1: General synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide.
Experimental Protocol (General):
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Reaction Setup: A solution of 4-fluoro-2-methylaniline (1 equivalent) in a suitable aprotic solvent (e.g., toluene, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
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Addition of Base: A base, such as triethylamine (1 to 1.2 equivalents), is added to the aniline solution to act as a scavenger for the HCl produced during the reaction.[6]
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Acylation: Chloroacetyl chloride (1 to 1.2 equivalents) is added dropwise to the cooled and stirred solution.[6] The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
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Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove any remaining aniline, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[8]
Analytical Characterization (Predicted)
Specific experimental spectra for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide are not available in the public domain. However, based on the known spectral data of analogous compounds, a predicted characterization is provided below.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the chloroacetyl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methyl group protons should present as a singlet around 2.2-2.5 ppm. The methylene protons adjacent to the chlorine atom are expected to be a singlet in the region of 4.0-4.5 ppm. The amide proton (N-H) would likely appear as a broad singlet at a lower field.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-170 ppm. The aromatic carbons will resonate between 110-140 ppm. The methylene carbon will likely appear around 40-45 ppm, and the methyl carbon signal is expected at approximately 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching of the amide group is expected around 1660-1680 cm⁻¹. The N-H stretching vibration should appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretch is anticipated in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide would show a molecular ion peak (M⁺) at m/z 201, with a characteristic isotopic peak (M+2) at m/z 203 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the chloroacetyl group and other characteristic cleavages of the amide bond and aromatic ring.
Biological Activity and Mechanism of Action (Inferred)
While no specific biological activity has been reported for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, the broader class of chloroacetamide compounds is known to exhibit a range of biological effects, most notably as herbicides and antimicrobials.[8]
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] VLCFAs are essential components of cell membranes and are involved in various cellular processes. Chloroacetamides are known to inhibit the elongase enzyme system, which is responsible for the extension of fatty acid chains.[1] This inhibition disrupts membrane integrity and function, ultimately leading to cell death.
Figure 2: Postulated mechanism of action for chloroacetamides.
Additionally, some N-aryl-2-chloroacetamides have demonstrated antimicrobial activity against a range of bacteria and fungi.[8] The reactive chloroacetyl group is thought to be a key pharmacophore, potentially acting as an alkylating agent that can covalently modify essential biomolecules within the microbial cell, leading to cellular dysfunction and death.
Safety and Handling
2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[4] It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[4][11][12] Avoid inhalation of dust and direct contact with skin and eyes.[4][11] In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[11][12]
Conclusion
2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is a valuable chemical intermediate with potential for further development in the pharmaceutical and agrochemical industries. While specific experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications. The provided general experimental protocols can serve as a starting point for its synthesis and subsequent investigation. The inferred biological activity suggests that this compound could be a candidate for antimicrobial or herbicidal screening programs. As with all chemical research, appropriate safety precautions must be observed when handling this compound.
References
- 1. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]
- 2. 2-CHLORO-N-(4-FLUORO-2-METHYLPHENYL)ACETAMIDE, CasNo.366-44-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. jieheng.lookchem.com [jieheng.lookchem.com]
- 4. appchemical.com [appchemical.com]
- 5. 366-44-9|2-Chloro-N-(4-fluoro-2-methylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 6. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.info [ijpsr.info]
- 9. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
